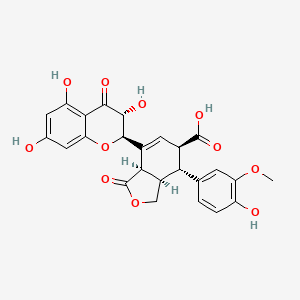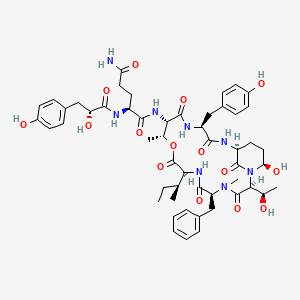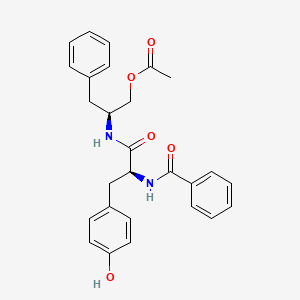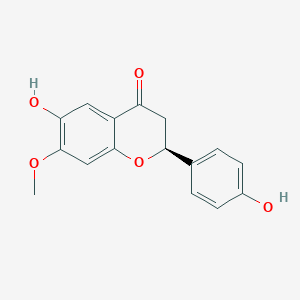
2-Propanol, 1,1'-(1,2-phenylenebis(oxy))bis(3-((1-methylethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2-Phenylenedioxy)bis(3-isopropylamino)-2-propanol is a complex organic compound that belongs to the class of bisphenol derivatives These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Phenylenedioxy)bis(3-isopropylamino)-2-propanol typically involves the following steps:
Formation of the Phenylene Dioxide Core: This step involves the reaction of a phenylene derivative with a suitable oxidizing agent to form the phenylene dioxide core.
Introduction of Isopropylamino Groups: The isopropylamino groups are introduced through a nucleophilic substitution reaction, where an isopropylamine reacts with the phenylene dioxide core under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2-Phenylenedioxy)bis(3-isopropylamino)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The isopropylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(2-Phenylenedioxy)bis(3-isopropylamino)-2-propanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,1’-(2-Phenylenedioxy)bis(3-isopropylamino)-2-propanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: Known for its use in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: Used as an alternative to bisphenol A in various applications.
Bisphenol F: Employed in the manufacture of epoxy resins and coatings.
Eigenschaften
CAS-Nummer |
38457-33-9 |
|---|---|
Molekularformel |
C18H32N2O4 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C18H32N2O4/c1-13(2)19-9-15(21)11-23-17-7-5-6-8-18(17)24-12-16(22)10-20-14(3)4/h5-8,13-16,19-22H,9-12H2,1-4H3 |
InChI-Schlüssel |
TZHNGSBHFRGRNZ-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC(CNC(C)C)O)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC(CNC(C)C)O)O |
Synonyme |
1,1'-(2-phenylenedioxy)bis(3-isopropylamino)-2-propanol 1,1'-(o-phenylenedioxy)bis(3-isopropylamino)-2-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Methoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone](/img/structure/B1264486.png)







